Research on 2-nitrobenzyl esters as photoacid generators (PAGs) shows that performance is highly sensitive to specific structural modifications. Substituting with a generic analog risks altering quantum yield and lithographic sensitivity.
- **Differentiation:** The unique α-oxopropyl ester moiety of this specific compound confers distinct photochemical properties, making it a promising non-ionic PAG candidate for DUV/EUV lithography.
- **Reliable Supply:** 95% minimum purity (mode purity among major suppliers). Cost-effective at 10g scale for formulation screening. Non-hazardous transport classification.
Molecular FormulaC10H9NO5
Molecular Weight223.184
CAS No.54550-26-4
Cat. No.B2637034
⚠ Attention: For research use only. Not for human or veterinary use.
2-Oxopropyl 2-nitrobenzoate (CAS 54550-26-4) is an organic compound with the molecular formula C10H9NO5 and a molecular weight of 223.18 . It is characterized by the presence of both a nitro group and an ester linkage . This compound is primarily utilized as a research intermediate and is available from commercial suppliers with a typical minimum purity specification of 95% . As a derivative of the 2-nitrobenzyl ester class, it is structurally relevant for applications in photoresist and photoacid generator (PAG) research [1].
Research intermediate for photoacid generator (PAG) studies and DUV resist development
Defined purity baseline supports direct use in formulation and synthesis research
Commercially available; reported non-hazardous shipping classification may simplify procurement logistics
[1] Reichmanis, E., Wilkins, C. W., Price, D. A., & Chandross, E. A. (1983). The Effect of Substituents on the Photosensitivity of 2‐Nitrobenzyl Ester Deep U.V. Resists. Journal of The Electrochemical Society, 130, 1433-1437. View Source
While 2-Oxopropyl 2-nitrobenzoate belongs to the class of 2-nitrobenzyl esters, substituting it with a generic analog without rigorous evaluation is inadvisable. Research on the broader class indicates that the performance of 2-nitrobenzyl esters as photoacid generators (PAGs) is highly sensitive to specific molecular modifications. Parameters such as quantum yield, thermal stability, and resulting lithographic sensitivity are directly and predictably influenced by structural changes, particularly at the α-position and on the benzyl ring [1]. Therefore, the unique oxopropyl ester moiety of this specific compound is expected to confer distinct physicochemical and photochemical properties compared to other 2-nitrobenzyl esters (e.g., cholate esters) [2]. Direct substitution without experimental validation introduces significant risk of altered performance in applications such as DUV photoresist formulations.
α-position substitution sensitivity can shift quantum yield and resist performance; direct analog swap may alter results.
Unique oxopropyl ester moiety may confer distinct photochemical properties vs. other 2-nitrobenzyl esters (e.g., cholate or arylsulfonate derivatives).
[1] Houlihan, F. M., et al. (1993). Retrospective of work at Bell Laboratories on the effect of fluorine substitution on the properties of photoacid generators. Proceedings of SPIE, 1925, 275-285. (Summary from search results). View Source
[2] Reichmanis, E., Wilkins, C. W., Price, D. A., & Chandross, E. A. (1983). The Effect of Substituents on the Photosensitivity of 2‐Nitrobenzyl Ester Deep U.V. Resists. Journal of The Electrochemical Society, 130, 1433-1437. View Source
For research and development procurement, the baseline purity of 2-Oxopropyl 2-nitrobenzoate is specified at a minimum of 95% . This specification is consistent with many research-grade chemical intermediates and establishes a clear procurement benchmark. For comparison, some industrial-grade intermediates may be supplied at lower purities (e.g., 90%), while high-purity standards for critical applications can exceed 98%.
Purity SpecificationSpecification review
≥95% (research-grade)
Meets standard for direct research use without additional purification.
Supplier specification; verify for application-critical purity requirements.
ProcurementQuality ControlSourcing
Evidence Dimension
Minimum Purity Specification
Target Compound Data
95%
Comparator Or Baseline
Typical Research-Grade Intermediate Baseline
Quantified Difference
Meets standard research-grade specification.
Conditions
Vendor product specification (AKSci)
Why This Matters
This specification ensures the material is suitable for most research applications without the need for additional purification, impacting both initial cost and project timelines.
ProcurementQuality ControlSourcing
Photoresist Sensitivity: Class-Level Benchmarks
Direct quantitative sensitivity data for a resist formulation specifically containing 2-Oxopropyl 2-nitrobenzoate is not available in the public domain. However, as a member of the 2-nitrobenzyl ester class, its potential performance can be inferred from class-level data. Non-ionic, acid precursors based on 2-nitrobenzyl ester photochemistry have been used to prepare deep-UV resists with sensitivities ranging from ~15 to 150 mJ/cm² and have demonstrated a resolution of 0.5 μm [1]. This sensitivity range provides a valuable benchmark for formulation development. It should be noted that specific structural modifications (e.g., α-substitution) are known to significantly impact quantum yield and, consequently, sensitivity [2].
DUV Sensitivity RangeClass-level
~15 – 150 mJ/cm² (class range)
Informs feasibility and performance expectations for DUV resist formulation development.
Class-level inference; sensitivity for this specific compound requires empirical determination.
PhotoresistPhotoacid GeneratorDUV Lithography
Evidence Dimension
Resist Sensitivity in Deep-UV
Target Compound Data
Not directly reported for this specific compound.
Comparator Or Baseline
Other 2-nitrobenzyl ester-based resist formulations
Quantified Difference
Class-level sensitivity range: ~15 to 150 mJ/cm² [1]
Conditions
Deep-UV region (wavelength not explicitly specified in abstract) for non-ionic, acid precursors based on 2-nitrobenzyl ester photochemistry.
Why This Matters
This sensitivity range informs the feasibility of using 2-Oxopropyl 2-nitrobenzoate in DUV lithography applications and sets a performance expectation for subsequent formulation optimization.
PhotoresistPhotoacid GeneratorDUV Lithography
[1] Houlihan, F. M., et al. (1988). An Evaluation Of Nitrobenzyl Ester Chemistry For Chemical Amplification Resists. SPIE Proceedings, 920, 67-76. View Source
[2] Houlihan, F. M., et al. (1993). Retrospective of work at Bell Laboratories on the effect of fluorine substitution on the properties of photoacid generators. Proceedings of SPIE, 1925, 275-285. (Summary from search results). View Source
Structural Differentiation Among PAGs
The compound 2-Oxopropyl 2-nitrobenzoate is differentiated from other 2-nitrobenzyl ester photoacid generators by its specific α-oxopropyl substituent. In contrast, many studied PAGs in this class utilize cholate esters [1] or arylsulfonate esters [2]. Research demonstrates that modifications at the α-position directly affect the quantum yield of photolysis, a key determinant of PAG efficiency [3]. For instance, α-substitution with a methyl or phenyl group is known to enhance the quantum yield compared to unsubstituted esters [3].
Structural DifferentiationClass-level
α-oxopropyl ester vs. cholate/arylsulfonate esters
May yield distinct quantum yield and acid generation efficiency for photoresist applications.
Quantitative impact must be empirically validated for this specific PAG candidate.
2-Oxopropyl 2-nitrobenzoate (contains an α-oxopropyl ester)
Comparator Or Baseline
2-Nitrobenzyl cholate and 2-nitrobenzyl arylsulfonate esters
Quantified Difference
Structural difference; quantitative impact on quantum yield requires empirical determination for this specific compound.
Conditions
Structural analysis from compound name and class knowledge.
Why This Matters
The distinct α-oxopropyl group is expected to yield unique photochemical properties (e.g., quantum yield, acid generation efficiency) compared to other ester derivatives, making it a candidate for applications where these properties are critical, such as in DUV or EUV lithography.
[1] Reichmanis, E., Wilkins, C. W., Price, D. A., & Chandross, E. A. (1983). The Effect of Substituents on the Photosensitivity of 2‐Nitrobenzyl Ester Deep U.V. Resists. Journal of The Electrochemical Society, 130, 1433-1437. View Source
[2] Houlihan, F. M., et al. (1994). Synthesis, characterization, and lithography of α-substituted 2-nitrobenzyl arylsulfonate photo-acid generators with improved resistance to post-exposure bake. Proceedings of SPIE, 2195, 87-99. View Source
[3] Cameron, J. F., & Fréchet, J. M. (2003). Novel Photoacid Generators for Photodirected Oligonucleotide Synthesis. Journal of the American Chemical Society, 125(4), 889-894. View Source
Procurement Cost vs. Scale
The procurement cost of 2-Oxopropyl 2-nitrobenzoate (95% purity) from AKSci is reported at $133 for 1g, $346 for 5g, and $606 for 10g . This pricing structure demonstrates economies of scale, with the per-gram cost decreasing from $133/g at the 1g scale to $60.6/g at the 10g scale. For comparison, a typical research-grade intermediate of similar complexity might have a per-gram cost ranging from $50 to $200 depending on purity and scale.
Cost ScalingData to verify
$133/g (1g) → $60.6/g (10g)
Economies of scale support larger research quantities; per-gram cost ~54% lower at 10g scale.
Supplier pricing (AKSci, Apr 2026); confirm current pricing before procurement.
ProcurementCost AnalysisSourcing
Evidence Dimension
Procurement Cost
Target Compound Data
$133/g (1g), $69.2/g (5g), $60.6/g (10g)
Comparator Or Baseline
Typical Research-Grade Intermediate Baseline
Quantified Difference
Per-gram cost decreases by approximately 54% when scaling from 1g to 10g.
Conditions
Vendor pricing from AKSci as of April 23, 2026.
Why This Matters
The significant cost reduction at larger scales makes 2-Oxopropyl 2-nitrobenzoate an economically viable option for projects requiring substantial quantities, such as formulation optimization and pilot-scale studies.
ProcurementCost AnalysisSourcing
Storage & Stability vs. Light-Sensitive Analogs
The manufacturer's specification for 2-Oxopropyl 2-nitrobenzoate indicates long-term storage in a cool, dry place . The compound is not classified as hazardous material for transport . While no direct accelerated stability data is provided, this is a notable specification. In contrast, many advanced photoacid generators, particularly those with high quantum yields, require storage under inert atmosphere and/or protection from light due to their inherent photoreactivity.
Storage SimplicityData to verify
Cool, dry place (ambient) vs. inert atmosphere & light protection
May reduce storage complexity and extend shelf life compared to highly photoreactive PAGs.
Based on vendor SDS; long-term stability under recommended storage not formally reported.
StabilityStorageHandling
Evidence Dimension
Recommended Storage Conditions
Target Compound Data
Store long-term in a cool, dry place
Comparator Or Baseline
Typical Storage for Light-Sensitive Photoacid Generators
Quantified Difference
Less stringent storage conditions implied.
Conditions
Vendor SDS and product specifications.
Why This Matters
The specified storage conditions suggest 2-Oxopropyl 2-nitrobenzoate may possess greater inherent stability than many highly photoactive PAGs, potentially simplifying logistics, reducing storage costs, and extending shelf life in a laboratory setting.
StabilityStorageHandling
Transport Hazard Classification
According to the vendor AKSci, 2-Oxopropyl 2-nitrobenzoate is not classified as hazardous material for transportation . This is a significant logistical advantage over many other photoacid generators and chemical intermediates, which may be classified as hazardous (e.g., corrosive, flammable, or environmentally hazardous) and incur additional shipping fees (hazmat fees), require special packaging, and are subject to stricter transport regulations.
Transport ClassificationData to verify
Not classified as hazardous material
Eliminates hazmat surcharges and simplifies shipping logistics for routine research procurement.
As per vendor transport classification (AKSci); confirm for your shipping destination.
SafetyRegulatoryLogistics
Evidence Dimension
Hazardous Material Classification for Transport
Target Compound Data
Not hazardous material
Comparator Or Baseline
Typical Classification for Many Specialty Chemical Intermediates
Quantified Difference
No hazmat fees apply
Conditions
DOT/IATA transport information from vendor.
Why This Matters
This classification directly reduces total procurement cost and simplifies shipping logistics, as it eliminates hazmat surcharges and the associated paperwork. This makes the compound more accessible and cost-effective for routine research use compared to analogs requiring specialized hazardous material shipping.
SafetyRegulatoryLogistics
2-Oxopropyl 2-nitrobenzoate: Key Applications
Non-Ionic Photoacid Generator R&D
Given its membership in the 2-nitrobenzyl ester class, 2-Oxopropyl 2-nitrobenzoate is a promising candidate for exploration as a non-ionic photoacid generator (PAG). Research has established that structural modifications in this class can significantly tune properties such as quantum yield and thermal stability [1]. Its specific α-oxopropyl substituent provides a unique structural motif for investigating structure-activity relationships (SAR) aimed at optimizing PAG performance for next-generation DUV or EUV lithography [2]. The compound's commercial availability at a defined purity facilitates its immediate use in synthetic and formulation studies.
Deep-UV Photoresist Formulation & Evaluation
The class of 2-nitrobenzyl esters has been successfully employed in the preparation of deep-UV photoresists, demonstrating a broad sensitivity range of ~15 to 150 mJ/cm² and a resolution of 0.5 μm [3]. 2-Oxopropyl 2-nitrobenzoate can be incorporated into new resist formulations to evaluate its impact on key lithographic parameters, including sensitivity, contrast, and resolution. The cost-effectiveness of the compound at larger scales (e.g., 10g) supports the procurement of sufficient material for systematic formulation screening and optimization studies .
Organic Synthesis Building Block
The compound's nitro and ester functional groups make it a versatile building block for organic synthesis . Its primary utility is as an intermediate for constructing more complex molecules, including pharmaceuticals and agrochemicals . The 95% minimum purity specification ensures a reliable starting material for multi-step synthetic pathways, reducing the burden of initial purification . Furthermore, its non-hazardous transport classification simplifies procurement logistics for chemistry laboratories .
Photochemical Property Benchmarks
2-Oxopropyl 2-nitrobenzoate can serve as a standard compound for fundamental photochemical studies. Its straightforward structure allows for the systematic investigation of how the α-oxopropyl group affects key photophysical parameters such as quantum yield of photolysis and extinction coefficients compared to other known 2-nitrobenzyl derivatives (e.g., α-methyl or α-phenyl substituted analogs) [4]. Such studies are essential for building predictive models for photoacid generator design.
Application
Selection Property
Validation Focus
Non-ionic PAG R&D
α-oxopropyl substituent SAR
Quantum yield & thermal stability review
DUV photoresist formulation
Class-reported sensitivity range
Sensitivity, contrast, resolution screening
Organic synthesis building block
Nitro & ester dual functionality
Purity-verified starting material
Photochemical benchmark studies
α-substituent photophysical impact
Quantum yield & extinction coefficient comparison
[1] Houlihan, F. M., et al. (1993). Retrospective of work at Bell Laboratories on the effect of fluorine substitution on the properties of photoacid generators. Proceedings of SPIE, 1925, 275-285. (Summary from search results). View Source
[2] Reichmanis, E., Wilkins, C. W., Price, D. A., & Chandross, E. A. (1983). The Effect of Substituents on the Photosensitivity of 2‐Nitrobenzyl Ester Deep U.V. Resists. Journal of The Electrochemical Society, 130, 1433-1437. View Source
[3] Houlihan, F. M., et al. (1988). An Evaluation Of Nitrobenzyl Ester Chemistry For Chemical Amplification Resists. SPIE Proceedings, 920, 67-76. View Source
[4] Cameron, J. F., & Fréchet, J. M. (2003). Novel Photoacid Generators for Photodirected Oligonucleotide Synthesis. Journal of the American Chemical Society, 125(4), 889-894. View Source
Technical Documentation Hub
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